N-(furan-2-ylmethyl)pyrazine-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)pyrazine-2-carboxamide: is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring and a furan ring, both of which are known for their significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One method involves the use of microwave radiation to synthesize ester and amide derivatives containing furan rings. This method uses 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials.
N-Heterocyclic Carbene Intermediates: Another method involves the preparation of pyrazine carboxamides using N-heterocyclic carbene intermediates. This method uses 2,3-pyrazinecarboxylic anhydride and an amine or aniline in the presence of N,N-diisopropylethylamine.
Industrial Production Methods: Industrial production methods for N-(furan-2-ylmethyl)pyrazine-2-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in N-(furan-2-ylmethyl)pyrazine-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives, which may have different biological activities.
Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
- Oxidized derivatives of the furan ring.
- Hydrogenated derivatives of the pyrazine ring.
- Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: N-(furan-2-ylmethyl)pyrazine-2-carboxamide is used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology and Medicine:
Antibacterial Agents: The compound and its derivatives have shown promising antibacterial activity against various bacterial strains.
Anticancer Research: Due to its unique structure, the compound is being investigated for its potential anticancer properties.
Industry:
Mechanism of Action
The exact mechanism of action of N-(furan-2-ylmethyl)pyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The furan and pyrazine rings are known to interact with various enzymes and receptors, leading to the modulation of biological activities such as antibacterial and anticancer effects .
Comparison with Similar Compounds
- N-(phenyl)pyrazine-2-carboxamide
- N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide
- N-(2-isopropylphenyl)pyrazine-2-carboxamide
Comparison:
- N-(furan-2-ylmethyl)pyrazine-2-carboxamide is unique due to the presence of both furan and pyrazine rings, which contribute to its diverse biological activities.
- Similar compounds such as N-(phenyl)pyrazine-2-carboxamide lack the furan ring, which may result in different biological properties and activities .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(9-7-11-3-4-12-9)13-6-8-2-1-5-15-8/h1-5,7H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDSEZUHJRRXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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